(-)-Camphoric acid spectral data analysis
(-)-Camphoric acid spectral data analysis
An In-depth Technical Guide to the Spectral Analysis of (-)-Camphoric Acid
Introduction
(-)-Camphoric acid, with the IUPAC name (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[1] As a chiral building block, it finds applications in the synthesis of pharmaceuticals and as a resolving agent. Accurate structural elucidation and purity assessment are critical in these applications, making a thorough understanding of its spectral data essential for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (-)-camphoric acid. It includes detailed experimental protocols for data acquisition and a logical workflow for the analysis process.
Note on Enantiomers: It is important to note that the spectral data (NMR, IR, MS) for (-)-camphoric acid are identical to its enantiomer, (+)-camphoric acid, when analyzed using achiral methods and solvents. Therefore, data reported for D-(+)-camphoric acid or (1R,3S)-(+)-camphoric acid is representative for the (-)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data for Camphoric Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.14 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~2.95 | Triplet | 1H | CH -COOH |
| ~2.60 | Multiplet | 1H | CH ₂ |
| ~2.05 | Multiplet | 1H | CH ₂ |
| ~1.90 | Multiplet | 1H | CH ₂ |
| ~1.40 | Multiplet | 1H | CH ₂ |
| ~1.30 | Singlet | 3H | C(CH₃)₂ |
| ~1.05 | Singlet | 3H | C(CH₃)₂ |
| ~0.95 | Singlet | 3H | C-CH₃ |
(Data synthesized from predicted and experimental spectra. Actual shifts can vary based on solvent and concentration.)[2][3][4]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their functional groups.
Table 2: ¹³C NMR Spectral Data for (+)-Camphoric Acid
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 180.3 | C =O (Carboxylic Acid) |
| 177.3 | C =O (Carboxylic Acid) |
| 59.1 | C (CH₃)₂ |
| 52.1 | C -COOH |
| 49.3 | C -CH₃ |
| 30.1 | C H₂ |
| 29.8 | C H₂ |
| 24.9 | C(C H₃)₂ |
| 20.8 | C(C H₃)₂ |
| 16.7 | C-C H₃ |
(Source: SpectraBase, Solvent: Polysol)[5] Note: Carboxylic acid carbons typically appear in the 170-185 ppm range.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of (-)-camphoric acid is as follows:
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Sample Preparation :
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For ¹H NMR, accurately weigh 5-25 mg of the (-)-camphoric acid sample.
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For ¹³C NMR, a higher concentration is typically required; weigh 50-100 mg of the sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean vial before transferring to the NMR tube.
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If the sample does not dissolve easily, the vial can be gently warmed or vortexed.
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Filtration : To avoid issues with spectrometer shimming, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, to reference the spectrum (δ = 0.00 ppm).
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Data Acquisition :
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Place the NMR tube in the spectrometer's spinner turbine and adjust the depth using a depth gauge.
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Insert the sample into the NMR magnet.
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Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectral data. For ¹³C NMR, a greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectral Data for Camphoric Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~2960 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1700 | C=O stretch | Carboxylic acid (dimer) |
| ~1470 | C-H bend | Alkanes |
| ~1300 | C-O stretch / O-H bend | Carboxylic acid |
| ~930 (broad) | O-H bend (out-of-plane) | Carboxylic acid (dimer) |
(Data synthesized from various sources. Carboxylic acids often exhibit a very broad O-H stretching band due to hydrogen bonding.)
Experimental Protocol for IR Spectroscopy (Solid Sample)
The Potassium Bromide (KBr) disc method is commonly used for solid samples.
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Sample Preparation :
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Thoroughly grind 0.5-1.0 mg of the (-)-camphoric acid sample with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.
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Pellet Formation :
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Transfer the powdered mixture to a pellet press die.
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Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
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Data Acquisition :
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for Camphoric Acid
| Technique | m/z (Mass-to-Charge Ratio) | Assignment |
|---|---|---|
| GC-MS (EI) | 200 | [M]⁺ (Molecular Ion) |
| 182 | [M - H₂O]⁺ | |
| 154 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ | |
| 137 | [M - COOH - H₂O]⁺ | |
| 109 | Further fragmentation |
| | 83 | Base Peak (often a stable fragment) |
(Source: FooDB, PubChem. Fragmentation patterns can be complex and depend on the ionization energy used.)
Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.
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Sample Preparation :
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Prepare a stock solution of the (-)-camphoric acid sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile.
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Perform a serial dilution to achieve a final concentration in the low microgram per milliliter (µg/mL) range. Overly concentrated samples can cause signal suppression and contaminate the instrument.
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Use volatile buffers like formic acid if pH adjustment is needed; avoid non-volatile salts (e.g., phosphate, NaCl) and TFA, which can interfere with ionization.
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Sample Infusion/Injection :
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Filter the final solution to remove any particulates.
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The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system (Liquid Chromatography-Mass Spectrometry).
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Data Acquisition :
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The instrument is typically operated in negative ion mode to deprotonate the carboxylic acid groups, forming the [M-H]⁻ ion.
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A full scan spectrum is acquired to determine the mass of the parent ion.
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Tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern for structural confirmation.
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Workflow for Spectroscopic Analysis
The characterization of (-)-camphoric acid involves a logical progression of analytical techniques to confirm its identity and structure. The workflow below illustrates this process.
